3-[2-oxo-2-(2-thienyl)ethyl]-3,4-dihydro-2(1H)-quinoxalinone -

3-[2-oxo-2-(2-thienyl)ethyl]-3,4-dihydro-2(1H)-quinoxalinone

Catalog Number: EVT-4190340
CAS Number:
Molecular Formula: C14H12N2O2S
Molecular Weight: 272.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Common methods: Several papers describe the synthesis of 3,4-dihydro-2(1H)-quinoxalinones and structurally related compounds. For example, one paper describes a "one pot synthesis" of ethyl 1-(1,2-dihydro-2-oxoquinoxalin-3-yl)-1H-pyrazole-4-carboxylate. [] This method utilizes 3-hydrazineylquinoxalin-2(1H)-N-alkylation with ethyl 2-formyl-3-oxopropionate. [] Another paper describes a biocatalytic synthesis of 3,4-dihydro-2(1H)-quinoxalinones using readily available starting materials and lemon juice as both solvent and catalyst. []
Chemical Reactions Analysis
  • Common Reactions: Alkylation, acylation, condensation reactions, oxidation, and complexation with metal ions. []
Applications
  • Antioxidant activity: Ethyl-4-(aryl)-6-methyl-2-(oxo/thio)-3,4-dihydro-1H-pyrimidine-5-carboxylates, synthesized through a Biginelli reaction, exhibited antioxidant activity in vitro and showed potential as neuroprotective agents. []
  • Antibacterial activity: 4-Aryl-2-thioxo-3,4-dihydro-1H-pyrimido[1,2-a][1,3,5]triazin-6(2H)-ones displayed antibacterial activity against E. coli and S. aureus cultures. []
  • Anticonvulsant activity: 3-amino-3,4-dihydro-2(1H)-quinazolinones were synthesized and showed potential anticonvulsant activity in mice models. []
  • Anti-tumor activity: (S)-(-)-N-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide, isolated from Selaginella pulvinata, exhibited activity against melanoma cells. []

Ethyl-4-(aryl)-6-methyl-2-(oxo/thio)-3,4-dihydro-1H-pyrimidine-5-carboxylates

Compound Description: This class of compounds, ethyl-4-(aryl)-6-methyl-2-(oxo/thio)-3,4-dihydro-1H-pyrimidine-5-carboxylates, were synthesized using a silica-supported bismuth (III) triflate catalyst in a Biginelli reaction. The study focused on their antioxidant activity, which was evaluated through in vitro and in silico methods, including DPPH radical scavenging assays and molecular docking studies. []

Relevance: While structurally different from the target compound, 3-[2-oxo-2-(2-thienyl)ethyl]-3,4-dihydro-2(1H)-quinoxalinone, these compounds exemplify the exploration of heterocyclic compounds for their potential biological activities, particularly as antioxidants. Both the target compound and these pyrimidine-5-carboxylates are heterocyclic compounds containing nitrogen and oxygen atoms within their ring structures, highlighting a shared interest in this chemical class for medicinal chemistry research. []

Ethyl 1-(1,2-dihydro-2-oxoquinoxalin-3-yl)-1H-pyrazole-4-carboxylate

Compound Description: This compound, ethyl 1-(1,2-dihydro-2-oxoquinoxalin-3-yl)-1H-pyrazole-4-carboxylate, serves as a key intermediate in a novel synthetic route to develop ethyl 1-(4-Alkyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-1H-pyrazole-4-carboxylate derivatives. This synthetic route focuses on scalability and cost-effectiveness for potential industrial applications. []

Relevance: This compound shares the core quinoxaline-2(1H)-one moiety with the target compound, 3-[2-oxo-2-(2-thienyl)ethyl]-3,4-dihydro-2(1H)-quinoxalinone. The presence of the pyrazole-4-carboxylate substituent on this core structure highlights the chemical diversity possible at the 3-position of the quinoxalinone ring system. []

Trialkyl (E)-3-(3-Oxo-2-3,4-dihydro-2-(1H)-quinoxalinylidene)-prop-1-ene-1,2,3-tricarboxylates

Compound Description: These compounds, trialkyl (E)-3-(3-Oxo-2-3,4-dihydro-2-(1H)-quinoxalinylidene)-prop-1-ene-1,2,3-tricarboxylates, were synthesized through a reaction between benzene-1,2-diamines and dialkyl acetylenedicarboxylates. Two different synthetic approaches were explored: one using triphenylphosphine [] and another employing a K2CO3-PEG catalytic system [, ].

Relevance: These compounds share the quinoxaline-2(1H)-one core with 3-[2-oxo-2-(2-thienyl)ethyl]-3,4-dihydro-2(1H)-quinoxalinone. The structural variation at the 3-position, with a prop-1-ene-1,2,3-tricarboxylate group, demonstrates the potential for modifying this position to create diverse chemical entities with potentially distinct biological properties. [, , ]

3,4-Dihydro-2(1H)-quinoxalinones and 3,4-dihydro-1,4-benzoxazin-2-ones

Compound Description: These two classes of heterocyclic compounds, 3,4-dihydro-2(1H)-quinoxalinones and 3,4-dihydro-1,4-benzoxazin-2-ones, were synthesized in a green chemistry approach using lemon juice as both solvent and catalyst. The synthesis involved reacting ethyl 2-hydroxy-4-alkyl(aryl)-4-oxo-2-butenoates with either o-phenylenediamine or o-aminophenol. []

Relevance: The 3,4-dihydro-2(1H)-quinoxalinones are directly related to the target compound, 3-[2-oxo-2-(2-thienyl)ethyl]-3,4-dihydro-2(1H)-quinoxalinone, sharing the same core structure. The 3,4-dihydro-1,4-benzoxazin-2-ones, while structurally similar, highlight the impact of replacing the nitrogen atom in the quinoxalinone core with an oxygen atom, offering insight into potential structure-activity relationship studies within this family of heterocycles. []

3,4-Dihydro-3-(2-oxo-2-phenylethylidene)-quinoxalin-2(1H)-one

Compound Description: This compound, 3,4-dihydro-3-(2-oxo-2-phenylethylidene)-quinoxalin-2(1H)-one, was investigated for its binding affinity to copper (Cu2+) ions. The study utilized spectral techniques, including IR, fluorescence, UV-Vis, and electron paramagnetic resonance, to determine the stoichiometry and structure of the complexes formed. []

Relevance: This compound is structurally similar to 3-[2-oxo-2-(2-thienyl)ethyl]-3,4-dihydro-2(1H)-quinoxalinone, both sharing the core quinoxalin-2(1H)-one moiety. The difference lies in the substituent at the 3-position, with this compound having a (2-oxo-2-phenylethylidene) group compared to the (2-oxo-2-(2-thienyl)ethyl) group in the target compound. This subtle difference emphasizes the impact of substituent modifications on potential interactions with metal ions. []

4-Aryl-8-methyl-2-thioxo-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one and ethyl 4-aryl-6-oxo-2-thioxo-1,3,4,6-tetrahydro-2H-pyrimido[1,2-a][1,3,5]triazine-7-carboxylate

Compound Description: These two classes of compounds, 4-aryl-8-methyl-2-thioxo-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one and ethyl 4-aryl-6-oxo-2-thioxo-1,3,4,6-tetrahydro-2H-pyrimido[1,2-a][1,3,5]triazine-7-carboxylate, were synthesized and investigated for their antibacterial activity against E. coli and S. aureus. []

Relevance: Though structurally different from 3-[2-oxo-2-(2-thienyl)ethyl]-3,4-dihydro-2(1H)-quinoxalinone, their inclusion highlights the exploration of diverse heterocyclic systems, particularly those containing nitrogen and sulfur atoms, for their potential as antibacterial agents. The focus on antibacterial properties in this study aligns with the general theme of identifying biologically active compounds within the realm of heterocyclic chemistry. []

6-[4-(1-Cyclohexyl-1H-tetrazol-5-yl)butoxy]-3,4-dihydro-2(1H)quinolinone (Cilostazol)

Compound Description: Cilostazol, a known phosphodiesterase type 3 (PDE III) inhibitor, was found to reduce infarct size in rabbit hearts. This cardioprotective effect was attributed to its ability to activate mitochondrial Ca2+-activated K+ (mitoKCa) channels. []

Relevance: While structurally distinct from the target compound, 3-[2-oxo-2-(2-thienyl)ethyl]-3,4-dihydro-2(1H)-quinoxalinone, Cilostazol's therapeutic relevance as a cardioprotective agent underscores the significance of exploring the pharmacological potential of compounds containing a 3,4-dihydro-2(1H)-quinolinone core structure, which is similar to the quinoxalinone core in the target compound. []

4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid

Compound Description: This compound, 4-[(1-carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid, was unexpectedly obtained while attempting to synthesize derivatives belonging to the 2′,3′-diphenyl-3H-spiro[[2]benzofuran-1,4′-imidazole]-3,5′(3′H)-dione nucleus. The synthesis involved the reaction of 4-[(3-amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid, a 3,4-diaminoisocoumarine derivative. []

Relevance: Although structurally different from the target compound, 3-[2-oxo-2-(2-thienyl)ethyl]-3,4-dihydro-2(1H)-quinoxalinone, this unexpected synthesis outcome highlights the complexity of chemical reactions and the potential for discovering new compounds with potentially different biological activities. This finding underscores the importance of exploring diverse synthetic routes and analyzing unexpected products. []

(E)-6-(3,4-dimethoxyphenyl)-1-ethyl-4-mesitylimino-3-methyl-3,4-dihydro-2(1H)-pyrimidinone (FK664)

Compound Description: FK664 exhibited polymorphism, existing in two distinct crystal forms (Form A and Form B) with different packing arrangements. The study characterized these polymorphs using X-ray powder diffractometry, differential scanning calorimetry (DSC), and IR spectroscopy. [, ]

Relevance: Though structurally different from 3-[2-oxo-2-(2-thienyl)ethyl]-3,4-dihydro-2(1H)-quinoxalinone, the polymorphism observed in FK664 emphasizes the importance of considering different solid-state forms of a compound during drug development, as these forms can influence physicochemical properties and ultimately, biological activity. This consideration is relevant for the target compound as well, especially if it progresses to further development stages. [, ]

Ethyl 7-Methyl-5-(4-methylphenyl)-3-oxo-2-{[3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Compound Description: This complex heterocyclic compound, ethyl 7-Methyl-5-(4-methylphenyl)-3-oxo-2-{[3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate, was synthesized through a three-component reaction involving ethyl 6-methyl-4-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, 3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, and monochloroacetic acid. []

Relevance: Though structurally distinct from 3-[2-oxo-2-(2-thienyl)ethyl]-3,4-dihydro-2(1H)-quinoxalinone, its synthesis highlights the potential for using multi-component reactions to access structurally complex heterocycles, a strategy that could be relevant for developing derivatives of the target compound. []

6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides

Compound Description: This class of compounds, 6′-amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides, were synthesized and evaluated for their antibacterial and antioxidant activities, as well as their potential as herbicide safeners. Molecular docking studies were also performed to assess their binding affinity to the transcriptional regulator protein PqsR of Pseudomonas aeruginosa. []

Relevance: Although structurally different from 3-[2-oxo-2-(2-thienyl)ethyl]-3,4-dihydro-2(1H)-quinoxalinone, these compounds exemplify the exploration of diverse heterocyclic frameworks for various biological activities. Their multi-faceted evaluation, including antibacterial, antioxidant, and herbicide safener properties, highlights the broad range of applications being investigated within the field of medicinal chemistry, which is also relevant for understanding the potential of the target compound. []

Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-(2-oxo-2H-chromen-6-yl)-2,5-dihydro-1H-pyrrole-3-carboxylate

Compound Description: The crystal structure of ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-(2-oxo-2H-chromen-6-yl)-2,5-dihydro-1H-pyrrole-3-carboxylate was determined using single-crystal X-ray diffraction, revealing its molecular conformation and packing arrangement in the solid state. []

Relevance: Although structurally distinct from 3-[2-oxo-2-(2-thienyl)ethyl]-3,4-dihydro-2(1H)-quinoxalinone, the detailed structural information obtained from the X-ray crystallography study of this compound highlights the importance of understanding the three-dimensional structures of molecules for correlating structure with biological activity. This understanding is crucial for designing and optimizing new drug candidates, including potential derivatives of the target compound. []

Ethyl 3-(4-Chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate

Compound Description: The crystal structure of ethyl 3-(4-Chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate was determined using single-crystal X-ray diffraction. The analysis revealed two crystallographically independent molecules in the asymmetric unit, providing insights into its solid-state conformation. []

Relevance: While structurally different from 3-[2-oxo-2-(2-thienyl)ethyl]-3,4-dihydro-2(1H)-quinoxalinone, the structural characterization of this compound emphasizes the importance of utilizing techniques like X-ray diffraction to gain a comprehensive understanding of molecular structure, which is valuable for rational drug design and can be applied to the target compound as well. []

3-amino-3,4-dihydro-2(1H)-quinazolinones

Compound Description: A series of thirteen 3-amino-3,4-dihydro-2(1H)-quinazolinones were synthesized and evaluated for their anticonvulsant activity in mice using the maximal electroshock (MES) seizure and pentylenetetrazole (sc Met) seizure threshold tests. Their neurotoxicity was also assessed using the rotorod test. []

Relevance: While not directly containing the quinoxalinone core, these compounds are structurally related to 3-[2-oxo-2-(2-thienyl)ethyl]-3,4-dihydro-2(1H)-quinoxalinone through the presence of a similar 3,4-dihydro-2(1H)-quinazolinone scaffold. This similarity suggests potential for exploring anticonvulsant properties of compounds with related structural features, including the target compound or its derivatives. []

1-[(3-Trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-pyridinones

Compound Description: Various 1-[(3-Trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-pyridinone derivatives were synthesized using aza annulation reactions of N-[(3-Trifluoromethyl)phenyl]-substituted enaminones with acryloyl chloride derivatives. []

Relevance: Although structurally different from 3-[2-oxo-2-(2-thienyl)ethyl]-3,4-dihydro-2(1H)-quinoxalinone, the synthesis of these pyridinone derivatives showcases different approaches to constructing heterocyclic compounds. These methods, particularly the aza annulation reaction, could be explored for the synthesis of structurally related compounds or derivatives of the target compound. []

(2Z)-2-(2,4-dichlorobenzylidene)-4-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-3,4-dihydro-2H-1,4-benzothiazin-3-one

Compound Description: The crystal structure of (2Z)-2-(2,4-dichlorobenzylidene)-4-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-3,4-dihydro-2H-1,4-benzothiazin-3-one was determined using X-ray crystallography, revealing its conformational features and intermolecular interactions. []

Relevance: Although structurally distinct from 3-[2-oxo-2-(2-thienyl)ethyl]-3,4-dihydro-2(1H)-quinoxalinone, this compound highlights the application of crystallography in elucidating structural features of heterocyclic compounds, which can be crucial for understanding their structure-activity relationships and designing new compounds with improved properties. []

2-(2-{[4-Oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione

Compound Description: The crystal structure of 2-(2-{[4-Oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione was determined using X-ray crystallography, revealing details about its conformation and intermolecular interactions, including C—H⋯O interactions and π–π interactions. []

Relevance: Although structurally different from 3-[2-oxo-2-(2-thienyl)ethyl]-3,4-dihydro-2(1H)-quinoxalinone, this study highlights the importance of understanding the three-dimensional structure and intermolecular interactions of heterocyclic compounds for comprehending their properties and potential biological activities. []

{5’-(substituted aryl)-2-furanyl}-3,4-dihydro-1H-pyrimidine-2-ones

Compound Description: A series of {5’-(substituted aryl)-2-furanyl}-3,4-dihydro-1H-pyrimidine-2-ones were synthesized using a Biginelli reaction and evaluated for their antimicrobial and anti-inflammatory activities. []

Relevance: While structurally distinct from 3-[2-oxo-2-(2-thienyl)ethyl]-3,4-dihydro-2(1H)-quinoxalinone, this study emphasizes the relevance of exploring structurally diverse heterocyclic compounds for their potential as antimicrobial and anti-inflammatory agents, showcasing the wide array of biological activities that can be targeted within this chemical class. []

Ethyl 4-oxo-3,4-dihydro-1H-pyrano[3,4-b]quinoline-3-carboxylate

Compound Description: A novel β-keto ester-containing pyranoquinoline compound, ethyl 4-oxo-3,4-dihydro-1H-pyrano[3,4-b]quinoline-3-carboxylate, was synthesized and its keto-enol tautomerism was investigated. []

Relevance: Although structurally different from 3-[2-oxo-2-(2-thienyl)ethyl]-3,4-dihydro-2(1H)-quinoxalinone, this research highlights the significance of understanding tautomerism in heterocyclic systems, which can influence a molecule's chemical and biological properties. []

5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)diazenyl]-1-ethyl-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Compound Description: This N-heterocyclic ligand, 5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)diazenyl]-1-ethyl-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, and its transition metal complexes were synthesized and characterized. Their antimicrobial, antimycobacterial, and cytotoxic activities were also investigated. []

Relevance: Although structurally different from 3-[2-oxo-2-(2-thienyl)ethyl]-3,4-dihydro-2(1H)-quinoxalinone, this research emphasizes the exploration of various heterocyclic compounds and their metal complexes for diverse biological activities. It highlights the versatility of these compounds and their potential in medicinal chemistry. []

Compound Description: The structure of 4-{methylamino}-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one was determined, revealing its existence as a neutral tridentate ligand in an enamine–keto tautomeric form. []

Relevance: Although structurally different from 3-[2-oxo-2-(2-thienyl)ethyl]-3,4-dihydro-2(1H)-quinoxalinone, this study emphasizes the importance of understanding tautomerism and its impact on the chemical behavior of heterocyclic compounds, particularly their ability to act as ligands. []

N,N′-Bis(1H-pyrrol-1-yl)-1-[2-(2-aryl-5-methyl-3-oxo-2,4-dihydro-3H-1,2,4-triazol-4-yl)ethyl]-1H-1,2,3-triazole-4,5-dicarboxamides

Compound Description: A series of novel N,N′-Bis(1H-pyrrol-1-yl)-1-[2-(2-aryl-5-methyl-3-oxo-2,4-dihydro-3H-1,2,4-triazol-4-yl)ethyl]-1H-1,2,3-triazole-4,5-dicarboxamides were synthesized using a new synthetic route involving a 1,3-dipolar cycloaddition reaction. []

Relevance: Although structurally different from 3-[2-oxo-2-(2-thienyl)ethyl]-3,4-dihydro-2(1H)-quinoxalinone, this research highlights the development of efficient synthetic strategies for complex heterocyclic systems. Exploring such methods can be beneficial for synthesizing structurally similar or more complex derivatives of the target compound. []

Ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate

Compound Description: The crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate was determined, revealing its molecular conformation and hydrogen bonding patterns. []

Relevance: Although structurally different from 3-[2-oxo-2-(2-thienyl)ethyl]-3,4-dihydro-2(1H)-quinoxalinone, this study emphasizes the importance of understanding the three-dimensional structures of heterocyclic compounds, which can provide insights into their chemical behavior and potential biological activities. []

Ethyl 2-{5-[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)methyl]-1H-1,2,3-triazol-1-yl}acetate

Compound Description: The crystal structure of ethyl 2-{5-[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)methyl]-1H-1,2,3-triazol-1-yl}acetate was determined, revealing details about its conformation and intermolecular interactions. []

Relevance: Although structurally different from 3-[2-oxo-2-(2-thienyl)ethyl]-3,4-dihydro-2(1H)-quinoxalinone, this research highlights the importance of understanding the three-dimensional structures of heterocyclic compounds, particularly their conformational preferences and intermolecular interactions, for developing structure-activity relationships and designing new compounds with desired properties. []

Methyl 3,4-dihydro-1-oxo-2(1H)-naphthylidenehydroxyacetate

Compound Description: The crystal structure of methyl 3,4-dihydro-1-oxo-2(1H)-naphthylidenehydroxyacetate was determined, revealing the presence of an intramolecular hydrogen bond within its structure. []

Relevance: Although structurally different from 3-[2-oxo-2-(2-thienyl)ethyl]-3,4-dihydro-2(1H)-quinoxalinone, this study highlights the significance of intramolecular interactions in influencing the conformation and properties of heterocyclic compounds. Understanding such interactions is crucial for rational drug design and can provide insights into the structural features that contribute to biological activity. []

4,5-Dihydro-1H-pyrazoles

Compound Description: A series of 4,5-dihydro-1H-pyrazoles were synthesized using a microwave-assisted protocol and evaluated for their COX-1 and COX-2 inhibitory effects. Their cytotoxic properties were also assessed. []

Relevance: Although structurally different from 3-[2-oxo-2-(2-thienyl)ethyl]-3,4-dihydro-2(1H)-quinoxalinone, this study highlights the exploration of different heterocyclic scaffolds, such as 4,5-dihydro-1H-pyrazoles, for their potential as COX inhibitors. This research underscores the importance of investigating diverse heterocyclic compounds for their therapeutic potential. []

Ethyl 4,6-dimethyl-3-oxo-2-phenyl-3,7-dihydro-2H-pyrazolo[3,4-b]pyridine-5-carboxylate monohydrate

Compound Description: The crystal structure of Ethyl 4,6-dimethyl-3-oxo-2-phenyl-3,7-dihydro-2H-pyrazolo[3,4-b]pyridine-5-carboxylate monohydrate was determined, revealing details about its conformation, intermolecular interactions, and the presence of a water molecule in the crystal lattice. []

Relevance: Although structurally different from 3-[2-oxo-2-(2-thienyl)ethyl]-3,4-dihydro-2(1H)-quinoxalinone, this research emphasizes the importance of considering the role of solvent molecules, such as water, in influencing the solid-state properties of compounds, which can have implications for their formulation and biological activity. []

Biginelli 3,4-dihydro-1H-pyrimidin-2-ones and 1,2,3,4-tetrahydropyrimidines

Compound Description: A one-pot synthesis of Biginelli 3,4-dihydro-1H-pyrimidin-2-ones and 1,2,3,4-tetrahydro pyrimidines was achieved using anhydrous ZnCl2 as a catalyst. []

Relevance: Although structurally different from 3-[2-oxo-2-(2-thienyl)ethyl]-3,4-dihydro-2(1H)-quinoxalinone, this study showcases the utility of one-pot synthesis for efficiently preparing heterocyclic compounds, which can be a valuable approach for synthesizing analogs or derivatives of the target compound. []

(2S,3R)-3-(3,4-difluorophenyl)-2-(4-fluorophenyl)-4-hydroxy-N-((3S)-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]-diazepin-3-yl)butyramide

Compound Description: A series of benzodiazepine-containing gamma-secretase inhibitors, including (2S,3R)-3-(3,4-difluorophenyl)-2-(4-fluorophenyl)-4-hydroxy-N-((3S)-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]-diazepin-3-yl)butyramide (compound 34), were designed and synthesized as potential therapeutic agents for Alzheimer's disease. []

Relevance: Although structurally different from 3-[2-oxo-2-(2-thienyl)ethyl]-3,4-dihydro-2(1H)-quinoxalinone, this study emphasizes the development of small molecules targeting specific enzymes involved in disease pathways, showcasing a strategy that could inspire the exploration of the target compound or its analogs for therapeutic applications. []

Compound Description: A new synthetic route to 7-substituted derivatives of n-[4-(2-[2-amino-3,4-dihydro-4-oxo-7H-pyrrolo(2,3-d)pyrimidin-5-yl]ethyl)benzoyl]-L-glutamic acid (ALIMTA) was developed. []

Relevance: Although structurally different from 3-[2-oxo-2-(2-thienyl)ethyl]-3,4-dihydro-2(1H)-quinoxalinone, this study emphasizes the exploration of synthetic strategies for preparing analogs of known bioactive molecules, highlighting the importance of continuously searching for improved therapeutics. []

6-bromo-2-(substituted)-3-(1-phenyl-ethyl)-3,4-dihydro-1H-isophosphinoline 2-chalcogenides

Compound Description: A series of 6-bromo-2-(substituted)-3-(1-phenyl-ethyl)-3,4-dihydro-1H-isophosphinoline 2-chalcogenides were synthesized and evaluated for their antibacterial, antifungal, and insecticidal activities. []

Relevance: Although structurally different from 3-[2-oxo-2-(2-thienyl)ethyl]-3,4-dihydro-2(1H)-quinoxalinone, this research emphasizes the exploration of diverse heterocyclic compounds containing phosphorus for their potential as antimicrobial and insecticidal agents. This exploration highlights the importance of expanding the chemical space investigated for discovering new bioactive molecules. []

4-Benzyl-2-(2-(4-oxo-2-thioxothiazolidin-5-ylidene)ethyl)-2H-1,4-benzoxazin-3(4H)-ones and 5-(2-(4-Benzyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)ethylidene)thiazolidine-2,4-diones

Compound Description: 4-Benzyl-2-(2-(4-oxo-2-thioxothiazolidin-5-ylidene)ethyl)-2H-1,4-benzoxazin-3(4H)-ones and 5-(2-(4-Benzyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)ethylidene)thiazolidine-2,4-diones were synthesized using a microwave-assisted approach. []

Relevance: Although structurally different from 3-[2-oxo-2-(2-thienyl)ethyl]-3,4-dihydro-2(1H)-quinoxalinone, this study highlights the use of microwave-assisted synthesis as a valuable tool for accessing heterocyclic compounds, which can be beneficial for exploring the synthesis of analogs or derivatives of the target compound. []

1-{[(Cyclohexyloxy)carbonyl]oxy}ethyl 3-{[2′-(2-ethyl-2H-tetrazol-5-yl)biphenyl-4-yl]methyl}-2-oxo-2,3-dihydro-1H-benzimidazole-4-carboxylate

Compound Description: The crystal structure of 1-{[(Cyclohexyloxy)carbonyl]oxy}ethyl 3-{[2′-(2-ethyl-2H-tetrazol-5-yl)biphenyl-4-yl]methyl}-2-oxo-2,3-dihydro-1H-benzimidazole-4-carboxylate was determined, revealing its conformational features and intermolecular hydrogen bonding patterns. []

Relevance: Although structurally different from 3-[2-oxo-2-(2-thienyl)ethyl]-3,4-dihydro-2(1H)-quinoxalinone, this research highlights the importance of understanding the three-dimensional structures and intermolecular interactions of complex heterocyclic compounds for comprehending their properties and potential biological activities. []

2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

Compound Description: The crystal structure of 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide was determined, revealing the presence of three independent molecules in the asymmetric unit and highlighting its conformational flexibility. []

Relevance: Although structurally different from 3-[2-oxo-2-(2-thienyl)ethyl]-3,4-dihydro-2(1H)-quinoxalinone, this study emphasizes the importance of considering conformational flexibility when studying the structure-activity relationships of heterocyclic compounds, as different conformations can influence their interactions with biological targets. []

Methyl 3-alkyl-2-(2-methoxy-2-oxoethyl)-4-oxo-3,4-dihydro-2H-chromeno[2,3-d]pyrimidine-2-carboxylates

Compound Description: New tricyclic products identified as methyl 3-alkyl-2-(2-methoxy-2-oxoethyl)-4-oxo-3,4-dihydro-2H-chromeno[2,3-d]pyrimidine-2-carboxylates were synthesized and the stereochemistry of the intermediates was studied. []

Properties

Product Name

3-[2-oxo-2-(2-thienyl)ethyl]-3,4-dihydro-2(1H)-quinoxalinone

IUPAC Name

3-(2-oxo-2-thiophen-2-ylethyl)-3,4-dihydro-1H-quinoxalin-2-one

Molecular Formula

C14H12N2O2S

Molecular Weight

272.32 g/mol

InChI

InChI=1S/C14H12N2O2S/c17-12(13-6-3-7-19-13)8-11-14(18)16-10-5-2-1-4-9(10)15-11/h1-7,11,15H,8H2,(H,16,18)

InChI Key

YIEMIUZSPVJLGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(C(=O)N2)CC(=O)C3=CC=CS3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.